molecular formula C18H15N5O2 B2857574 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034299-43-7

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2857574
CAS No.: 2034299-43-7
M. Wt: 333.351
InChI Key: AHCMIAOAOLAMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran-2-carboxamide scaffold linked via a methylene bridge to a pyrazine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-23-11-13(9-22-23)17-14(19-6-7-20-17)10-21-18(24)16-8-12-4-2-3-5-15(12)25-16/h2-9,11H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCMIAOAOLAMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrazine vs. Pyrimidine/Pyrazole Derivatives: The compound in (Example 53) contains a pyrazolo[3,4-d]pyrimidine core, which shares nitrogen-rich aromatic systems with the pyrazine moiety in the target compound. Key Difference: Pyrazine’s planar structure may enhance π-π stacking in hydrophobic pockets compared to bulkier fused pyrazolo-pyrimidine systems.
  • Benzofuran vs. Chromenone/Acrylamide Scaffolds: describes acrylamide derivatives with a benzenesulfonyl-pyrrole group, while the target compound’s benzofuran moiety provides rigidity and distinct electronic properties. Benzofurans are known for improved metabolic stability over chromenones (as in ) due to reduced susceptibility to oxidative degradation .

Substituent Analysis

Compound Key Substituents Potential Impact
Target Compound 1-Methyl-1H-pyrazol-4-yl, benzofuran-2-carboxamide Pyrazole enhances solubility; benzofuran may improve CNS penetration .
Example 53 () 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl Fluorinated chromenone increases lipophilicity and target binding but may reduce solubility .
(CAS 1005612-70-3) 1-Ethyl-3-methylpyrazole, pyrazolo[3,4-b]pyridine Ethyl group on pyrazole may prolong metabolic half-life compared to methyl groups .

Hypothesized Pharmacological Profiles

While direct activity data are absent, structural parallels suggest:

  • Kinase Inhibition Potential: Pyrazine and pyrazole motifs are common in kinase inhibitors (e.g., JAK2, ALK). The benzofuran carboxamide may mimic ATP-binding motifs, similar to chromenone-based inhibitors in .
  • Metabolic Stability : Methyl groups on pyrazole (target compound) likely enhance stability over ethyl or unsubstituted analogs (), reducing CYP450-mediated oxidation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, including condensation of pyrazine and benzofuran precursors. Key steps include:

  • Formation of the pyrazine-pyrazole core via nucleophilic substitution or cross-coupling reactions.
  • Introduction of the benzofuran carboxamide group using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Solvent selection (e.g., ethanol, DMF) and temperature control (60–100°C) are critical for yield optimization. Catalysts like triethylamine may enhance reaction efficiency .
    • Methodological Tip : Use HPLC and NMR to monitor intermediate purity and confirm regioselectivity during pyrazole functionalization .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon frameworks, particularly for distinguishing pyrazine and benzofuran moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazole-pyrazine linkage .
  • Methodological Tip : Combine multiple techniques to address potential impurities from heterocyclic side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Core Modifications : Replace the 1-methylpyrazole group with bulkier substituents (e.g., 3-methoxy or 4-fluorophenyl) to enhance target binding affinity. Evidence from analogous compounds shows improved bioactivity with electron-withdrawing groups on pyridine/pyrazine systems .
  • Linker Optimization : Adjust the methylene bridge between pyrazine and benzofuran to a flexible ethylene spacer, which may improve conformational adaptability for target interactions .
  • Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase targets before synthetic validation .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding to unrelated kinases, which may explain divergent efficacy .
  • Methodological Tip : Validate contradictory results via orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Q. How can metabolic stability be enhanced without compromising target inhibition?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or amide prodrugs) on the benzofuran carboxamide to improve solubility and delay hepatic clearance .
  • Cytochrome P450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots (e.g., pyrazine N-oxidation) and block them with fluorine substitutions .
  • Methodological Tip : Pair in vitro metabolic stability data with in vivo PK/PD modeling to prioritize derivatives .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Replicate pharmacological assays in ≥3 independent studies to confirm dose-response trends .
  • Scalability : Prioritize reactions with ≥70% yield and minimal purification steps for translational feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.